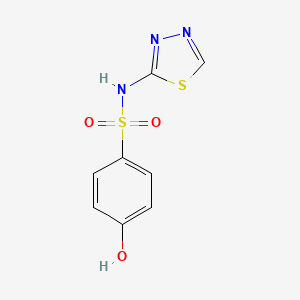

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

描述

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H7N3O3S2 and a molecular weight of 257.29 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzenesulfonamide with 2-amino-1,3,4-thiadiazole in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the sulfonamide group can produce amines .

科学研究应用

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

作用机制

The mechanism of action of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential cellular processes, leading to the compound’s antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 4-hydroxy-N-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide

- 4-hydroxy-N-(1,3,4-thiadiazol-5-yl)benzene-1-sulfonamide

- 4-hydroxy-N-(1,3,4-triazol-2-yl)benzene-1-sulfonamide

Uniqueness

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

生物活性

4-Hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H7N3O3S2 and a molecular weight of 257.29 g/mol. It has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

Antimicrobial Properties

Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial and fungal strains. For instance:

- Gram-positive bacteria : The presence of halogen substituents on the phenyl ring enhances antibacterial activity.

- Fungal strains : Compounds similar to this compound have shown promising antifungal properties against Candida albicans and Aspergillus niger with reported inhibition rates between 58% and 66% .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have demonstrated that:

- Inhibition of Carbonic Anhydrases : Certain derivatives have shown selective inhibition against cancer-related carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. For example, some compounds displayed nanomolar activity against these targets .

- Cell Line Studies : In vitro evaluations against various cancer cell lines (e.g., MCF-7, HeLa) revealed that some derivatives exhibited IC50 values in the micromolar range, indicating potential for further development as anticancer agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl group (-OH) | Enhances anticancer and antioxidant activity |

| Halogen substituents | Increases antibacterial potency |

| Electron-withdrawing groups | Boosts antimicrobial activity against Gram-positive bacteria |

These modifications can significantly alter the pharmacological profile of the compound, making SAR studies crucial for optimizing efficacy and reducing toxicity.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Gowda et al. (2020), several derivatives of 1,3,4-thiadiazole were synthesized and tested against a range of microbial strains. The results indicated that compounds with electron-donating groups at specific positions on the thiadiazole ring exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of thiadiazole derivatives highlighted their ability to induce apoptosis in cancer cells. For instance, a derivative structurally similar to this compound was found to significantly reduce cell viability in MCF-7 cells after 48 hours of treatment .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves coupling a sulfonamide intermediate with a thiadiazole ring. Key steps include:

- Thiadiazole Formation : Reacting thiosemicarbazide derivatives with POCl₃ under reflux (90–100°C) to form the thiadiazole core .

- Sulfonamide Linkage : Introducing the sulfonamide group via nucleophilic substitution, using polar aprotic solvents (e.g., DMF) and controlled pH (8–9) to minimize side reactions .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethanol/water mixtures) for recrystallization to enhance purity and yield .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use multi-modal characterization:

- Spectroscopy : IR to confirm sulfonamide (S=O, ~1350 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups; ¹H/¹³C NMR to verify aromatic protons and thiadiazole ring signals .

- Elemental Analysis : Validate C, H, N, S content against theoretical values (e.g., ±0.3% deviation) .

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s antimicrobial activity?

- Methodological Answer : Standard protocols include:

- Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; measure inhibition zones .

- MIC Determination : Use broth microdilution (CLSI guidelines) with serial dilutions (0.5–128 µg/mL) and positive controls (e.g., ciprofloxacin) .

- Fungal Assays : Screen against C. albicans using Sabouraud dextrose agar .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound for enhancing antimicrobial potency?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with modifications (e.g., replacing -OH with -OCH₃ or halogens) .

- Bioactivity Profiling : Compare MIC values across analogs; use regression analysis to correlate substituent electronegativity/hydrophobicity with activity .

- Molecular Docking : Map interactions with bacterial targets (e.g., dihydrofolate reductase) to identify binding hotspots .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this sulfonamide derivative?

- Methodological Answer :

- Binding Assays : Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure actual binding affinities .

- Solvent Effects : Re-run simulations with explicit solvent models (e.g., TIP3P water) to account for solvation .

- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity .

Q. How to optimize the synthetic route for scalability without compromising purity?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce reaction time .

- Solvent Recovery : Use green solvents (e.g., ethanol) with distillation loops to minimize waste .

- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What in silico methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability, BBB penetration, and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate blood-brain barrier crossing using lipid bilayer models .

- Dose Projection : Apply PBPK modeling to extrapolate in vitro data to human doses .

Q. How does the compound interact with bacterial targets at the molecular level?

- Methodological Answer :

- Enzymatic Assays : Measure inhibition of dihydrofolate reductase (DHFR) via UV-Vis spectroscopy (NADPH depletion at 340 nm) .

- Mutagenesis Studies : Clone DHFR mutants (e.g., Phe92Ala) to identify critical binding residues .

- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution .

Q. What analytical techniques quantify the compound in complex biological matrices?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column with ESI+ ionization; validate LOD (0.1 ng/mL) and LOQ (0.3 ng/mL) per ICH guidelines .

- Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup .

- Stability Testing : Assess matrix effects in plasma/urine under varying pH (2–9) .

Q. How to address stability issues under various pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hr) and analyze degradants via LC-MS .

- Lyophilization : Stabilize as a lyophilized powder with trehalose (5% w/v) for long-term storage .

- pH-Sensitive Formulations : Encapsulate in Eudragit® polymers for targeted release .

属性

IUPAC Name |

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S2/c12-6-1-3-7(4-2-6)16(13,14)11-8-10-9-5-15-8/h1-5,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHOVAVQVWTLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。